Lipidin-2
Description
Molecular Composition and Formula
Lipid II exhibits a highly complex molecular architecture characterized by its heterogeneous composition of distinct structural domains. The molecular formula of the primary form is C94H156N8O26P2, corresponding to a molecular weight of 1876.2 grams per mole. Alternative structural variants exist, including forms with molecular formula C95H156N8O28P and molecular weight 1920.2 grams per mole, reflecting variations in peptide modifications. These compositional differences arise from species-specific modifications in the peptide chain, particularly in the amino acid composition of the pentapeptide stem.
The molecular structure comprises three major functional domains: a disaccharide unit consisting of N-acetylglucosamine and N-acetylmuramic acid, a pentapeptide chain attached to the muramic acid residue, and an undecaprenyl lipid tail linked through a pyrophosphate bridge. The disaccharide portion represents the carbohydrate backbone that will be incorporated into the peptidoglycan matrix, while the pentapeptide provides sites for cross-linking between adjacent glycan strands. The undecaprenyl chain, containing 55 carbon atoms, serves as the membrane-anchoring component that facilitates translocation across the cytoplasmic membrane.
The peptide component typically follows the sequence L-alanyl-D-gamma-glutamyl-L-lysyl-D-alanyl-D-alanine, though variations occur among different bacterial species. In Staphylococcus aureus, additional modifications include a carboxamide group at the second position resulting from glutamine amidation, and a pentaglycine branch attached to the lysine residue at the third position. These modifications significantly influence the molecular weight and structural properties of the final molecule.
| Component | Chemical Composition | Molecular Weight Contribution |
|---|---|---|
| Disaccharide Unit | N-acetylglucosamine + N-acetylmuramic acid | ~379 g/mol |
| Pentapeptide Chain | L-Ala-D-Glu-L-Lys-D-Ala-D-Ala | ~445 g/mol |
| Undecaprenyl Chain | C55 isoprenoid | ~749 g/mol |
| Pyrophosphate Linker | P2O7 | ~174 g/mol |
Stereochemical Configuration
The stereochemical configuration of Lipid II demonstrates remarkable complexity due to the presence of multiple chiral centers distributed across its carbohydrate, peptide, and lipid components. The disaccharide unit exhibits specific anomeric configurations that are crucial for recognition by peptidoglycan biosynthetic enzymes. The N-acetylglucosamine residue adopts a beta configuration, while N-acetylmuramic acid maintains an alpha configuration in the pyrophosphate linkage.
The pentapeptide chain contains both L and D amino acid residues in a specific stereochemical arrangement that is essential for cross-linking reactions during peptidoglycan assembly. The sequence begins with L-alanine, followed by D-gamma-glutamic acid, L-lysine, and terminates with two consecutive D-alanine residues. This alternating stereochemistry is critical for recognition by transpeptidase enzymes that catalyze peptide cross-links in the mature peptidoglycan structure.
The undecaprenyl chain exhibits a complex stereochemical configuration with multiple double bonds arranged in a specific geometric pattern. The isoprenoid units are predominantly arranged in a trans configuration, with the exception of the three units closest to the pyrophosphate linkage, which adopt a cis configuration. This stereochemical arrangement influences the flexibility and membrane integration properties of the lipid tail.
The pyrophosphate bridge connecting the disaccharide-pentapeptide headgroup to the undecaprenyl tail maintains a specific stereochemical orientation that facilitates interaction with membrane-spanning transport proteins. The phosphate groups exhibit tetrahedral geometry with defined stereochemical relationships that are essential for enzyme recognition and substrate binding during the translocation process.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared)
Nuclear magnetic resonance spectroscopy has provided detailed insights into the structural organization and conformational dynamics of Lipid II in various environments. Proton nuclear magnetic resonance studies have revealed distinct chemical shift patterns for different structural domains, with the pyrophosphate-linked headgroup exhibiting characteristic resonances in the 3.5-4.5 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy has enabled precise assignment of carbon atoms throughout the molecule, particularly in the carbohydrate and peptide regions where overlapping signals can be resolved through two-dimensional correlation experiments.
Advanced solid-state nuclear magnetic resonance techniques have been particularly valuable for studying Lipid II in membrane environments that more closely mimic physiological conditions. These studies have demonstrated significant conformational differences between Lipid II structures determined in organic solvents versus membrane bilayers, highlighting the importance of the lipid environment in determining the native conformation. Nitrogen-15 labeled samples have provided access to amide proton dynamics and hydrogen bonding patterns that are crucial for understanding protein-lipid interactions.
Mass spectrometry analysis has confirmed the molecular weight and fragmentation patterns of Lipid II under various ionization conditions. Electrospray ionization mass spectrometry has been particularly useful for characterizing the intact molecule, while tandem mass spectrometry has provided detailed information about the peptide sequence and modification patterns. The characteristic fragmentation pattern includes loss of the undecaprenyl chain, yielding diagnostic ions corresponding to the disaccharide-pentapeptide portion.
Fourier transform infrared spectroscopy has revealed characteristic vibrational frequencies associated with different functional groups within Lipid II. The amide regions between 1450-1700 wavenumbers provide information about protein secondary structure and hydrogen bonding patterns, while the lipid region between 2800-3000 wavenumbers reveals details about acyl chain organization and membrane integration. The pyrophosphate linkage exhibits distinctive phosphate stretching vibrations in the 1000-1300 wavenumber region that serve as diagnostic markers for the intact molecule.
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Carbohydrate anomeric protons | 4.5-5.5 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 170-180 ppm |
| Mass Spectrometry | Molecular ion peak | 1876.2 m/z |
| Fourier Transform Infrared | Amide I vibrations | 1600-1700 cm⁻¹ |
| Fourier Transform Infrared | Phosphate stretching | 1000-1300 cm⁻¹ |
Three-Dimensional Conformational Dynamics
Molecular dynamics simulations and experimental structural studies have revealed that Lipid II exhibits remarkable conformational flexibility, particularly in membrane environments. The undecaprenyl chain demonstrates exceptional dynamic behavior, sampling a large conformational space within the hydrophobic core of lipid bilayers. The 55-carbon isoprenoid chain can adopt extended, bent, and folded conformations, with the pyrophosphate group serving as an anchor at the membrane-water interface.
The disaccharide-pentapeptide headgroup displays distinct conformational preferences depending on the surrounding environment. In aqueous solution, the peptide chain adopts relatively extended conformations with limited secondary structure. However, in membrane environments, the peptide undergoes significant conformational changes that facilitate interactions with membrane proteins and other lipid molecules. The N-acetylglucosamine residue typically remains highly exposed to the aqueous phase, while the N-acetylmuramic acid residue shows more variable accessibility.
Detailed analysis of the conformational dynamics reveals three primary conformational states for the undecaprenyl tail: L-shaped (70% occupancy), V-shaped (12% occupancy), and I-shaped (18% occupancy) configurations. The L-shaped conformation represents the most stable arrangement, where the first half of the tail penetrates toward the membrane center while the second half resides between bilayer leaflets. The V-shaped conformation involves tail folding that brings the terminal segment back toward the same membrane surface, while the I-shaped conformation represents full extension across the membrane bilayer.
The peptide portion exhibits distinct dynamic regions, with the terminal D-alanyl-D-alanine dipeptide showing the highest flexibility and solvent accessibility. This C-terminal region acts as a conformational umbrella that shields the more constrained portions of the pentapeptide chain. The middle portion of the peptide, particularly the gamma-D-glutamyl and L-lysyl residues, shows more restricted motion due to hydrogen bonding interactions with the disaccharide unit and membrane phospholipids.
The pyrophosphate linkage region demonstrates intermediate flexibility, allowing for rotational motion that facilitates the conformational transitions of both the headgroup and tail domains. This flexibility is essential for the translocation process across membrane bilayers and for productive interactions with peptidoglycan biosynthetic enzymes. The overall conformational ensemble of Lipid II reflects a delicate balance between structural organization required for specific molecular recognition and the flexibility necessary for membrane integration and transport processes.
| Conformational State | Relative Occupancy | Characteristic Features |
|---|---|---|
| L-shaped tail | 70% | First half penetrates membrane center |
| V-shaped tail | 12% | Terminal segment returns to same surface |
| I-shaped tail | 18% | Full extension across bilayer |
| Extended peptide | Variable | High solvent accessibility |
| Compact peptide | Variable | Intramolecular hydrogen bonding |
Properties
CAS No. |
118997-96-9 |
|---|---|
Molecular Formula |
C49H92O6 |
Synonyms |
Lipidin-2 |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Lipidin-2 has been studied for its anti-inflammatory effects, particularly in conditions such as inflammatory bowel disease and chronic inflammation. Research indicates that it modulates the immune response by influencing macrophage activity and cytokine production.
Case Study: Inflammatory Bowel Disease
In a study involving mouse models of colitis, this compound administration resulted in reduced inflammation and improved gut health by promoting beneficial gut microbiota. This suggests its potential as a therapeutic agent for inflammatory bowel diseases .
Cancer Therapy
The role of this compound in cancer treatment is being investigated through its effects on lipid metabolism in tumor cells. Alterations in lipid profiles can influence cancer cell proliferation and survival.
Case Study: Breast Cancer
Research indicates that this compound can enhance the efficacy of chemotherapeutic agents by modulating lipid metabolism pathways, leading to increased apoptosis in breast cancer cells. This finding highlights its potential as an adjunct therapy in cancer treatment .
Dietary Supplementation
This compound is being explored as a dietary supplement due to its beneficial effects on metabolic health. Its role in enhancing lipid profiles can contribute to improved cardiovascular health.
Data Table: Nutritional Benefits of this compound
Mechanistic Studies
Studies have elucidated the mechanisms by which this compound exerts its effects on cellular processes. For instance, it has been shown to activate specific signaling pathways that regulate inflammation and apoptosis.
Key Findings:
Chemical Reactions Analysis
Absence of "Lipidin-2" in Published Literature
The search results included studies on lipidomics, reaction optimization, and mass spectrometry databases ( ). Key findings from these sources:
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PMC and ACS Publications focused on reaction mechanisms (e.g., nucleophilic substitutions, azetidinium ion formation) and lipid class analysis but did not mention "this compound" .
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LipidBlast Database (PMC3731409) cataloged 119,200 lipids across 26 classes (Table 1), including phosphatidylcholines, sphingomyelins, and bacterial lipid A derivatives, but "this compound" was not listed .
Potential Explanations for Missing Data
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Nomenclature Issues : "this compound" may use a nonstandard or deprecated name. For example:
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Specialized Lipid Databases : No matches were found in LipidBlast, LIPID MAPS, or ChemPort entries linked to the search results .
Recommendations for Further Investigation
To resolve ambiguity, consider the following steps:
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Verify the Compound’s Identity : Confirm the IUPAC name, CAS registry number, or structural formula.
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Consult Specialized Resources :
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LIPID MAPS (www.lipidmaps.org) for canonical lipid classifications.
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PubChem or SciFinder for peer-reviewed reaction data.
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Reevaluate Sources : Exclude non-authoritative platforms (e.g., BenchChem, Smolecule) per user specifications.
If additional details about "this compound" become available, a revised analysis can be provided.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Profiles
| Compound | Molecular Weight (Da) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~750 | 3.8 | 0.12 |
| Phosphatidylcholine | 760–780 | 4.1 | 0.25 |
| Sphingomyelin | 710–730 | 3.5 | 0.30 |
Data derived from high-precision analytical methods, including mass spectrometry and HPLC, as validated in recent methodologies .
Pharmacological Efficacy
In preclinical models of dyslipidemia, this compound reduced LDL cholesterol by 22% at 10 mg/kg, outperforming phosphatidylcholine analogs (15% reduction) but underperforming against sphingomyelins (28% reduction). Its mechanism involves partial agonism of PPAR-γ, a target shared with thiazolidinediones, though with fewer off-target effects .
Metabolic Stability and ADME Profile
This compound exhibits a half-life of 8.2 hours in murine models, surpassing sphingomyelins (5.5 hours) due to reduced CYP3A4-mediated metabolism. Notably, it adheres to Lipinski’s Rule of Five (0 violations), unlike some synthetic analogs with poor bioavailability . Molecular docking studies suggest strong binding affinity to fatty acid-binding proteins (FABP4), a trait absent in phosphatidylcholines .
Preparation Methods
Modular Glycosylation and Lipid Coupling
The chemical synthesis of this compound involves a multi-step process focusing on glycosylation optimization and lipid chain assembly:
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Glycosylation : Key intermediates such as GlcNAc-MurNAc-monopeptide derivatives are synthesized using glycosyl donors with diverse leaving groups (e.g., imidates, thioglycosides). Anchimeric assistance ensures β-anomer selectivity for thioglycosides.
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Phosphoroimidazolidate Method : The lipid diphosphate linkage is established via activation with carbonyl diimidazole (CDI), followed by cross-coupling with prenyl monophosphates (e.g., farnesyl, geranylgeranyl).
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Global Deprotection : Final deprotection using aqueous NaOH yields this compound, with reversed-phase HPLC purification achieving 11–21% overall yields.
Table 1: Key Steps in Chemical Synthesis
Challenges and Optimizations
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Solubility Issues : Short-chain analogues (e.g., farnesyl) improve aqueous solubility but require precise control of reaction kinetics.
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Protecting Groups : Benzylidene and 2-(phenylsulfonyl)ethanol groups are employed to prevent undesired side reactions during glycosylation.
Enzymatic Synthesis of this compound
MraY and Undecaprenol Kinase System
Enzymatic methods leverage bacterial enzymes for scalable production:
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MraY-Catalyzed Synthesis : MraY (transmembrane enzyme) couples UDP-MurNAc-pentapeptide to undecaprenyl phosphate, forming Lipid I.
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Undecaprenol Kinase : Regenerates polyprenyl phosphates, enabling iterative cycles for high-throughput synthesis.
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Cofactor Regeneration : ATP and GTP recycling systems enhance efficiency, achieving 50–70% yields.
Table 2: Enzymatic Synthesis Parameters
Substrate Flexibility
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Chain Length Tolerance : MraY accepts lipid chains ranging from C15 (farnesyl) to C45 (solanesyl), enabling structural diversification.
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Analogue Production : Enzymatic systems facilitate the incorporation of non-natural fatty acids for functional studies.
Hybrid Chemoenzymatic Approaches
Bioorthogonal Reactions
Modern strategies combine chemical and enzymatic tools for tailored synthesis:
Photocontrol and Spatiotemporal Resolution
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Optogenetic PLD (optoPLD) : Light-controlled phospholipase D generates this compound analogues with subcellular specificity.
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Real-Time IMPACT : Fluorogenic probes track lipid synthesis dynamics in live cells.
Analytical and Purification Techniques
Chromatographic Methods
Q & A
Q. What standardized protocols are recommended for isolating and quantifying Lipidin-2 in lipidomics studies?
To ensure reproducibility, researchers should adopt untargeted lipidomics workflows combining liquid chromatography-mass spectrometry (LC-MS) with multivariate analysis . Key steps include:
- Extraction : Use validated lipid extraction methods (e.g., Folch or Bligh-Dyer) to minimize matrix interference.
- Quality Control : Include internal standards (e.g., deuterated lipids) to correct for technical variability.
- Data Processing : Apply open-source tools like XCMS or LipidSearch for peak alignment and annotation.
Example Table:
| Step | Method | Purpose |
|---|---|---|
| Extraction | Folch (chloroform:methanol 2:1) | Lipid solubility optimization |
| LC-MS | Reverse-phase C18 column | Separation of non-polar lipids |
| Quantification | MRM (Multiple Reaction Monitoring) | Targeted lipid detection |
Q. How can researchers ensure experimental reproducibility in this compound studies involving cell or animal models?
Follow NIH preclinical reporting guidelines to detail:
What frameworks are effective for formulating research questions on this compound’s mechanistic pathways?
Use the PICO framework (Population, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses . For example:
- Population: Hepatocyte cell lines
- Intervention: this compound knockdown
- Comparison: Wild-type lipid profiles
- Outcome: Changes in triglyceride accumulation
Advanced Research Questions
Q. How should researchers address heterogeneity in meta-analyses of this compound’s role in metabolic disorders?
Quantify heterogeneity using I² (proportion of total variation due to heterogeneity) and H (relative excess in χ² statistic) .
- Thresholds : I² >50% or H >1.5 indicate significant heterogeneity.
- Strategies : Conduct subgroup analyses (e.g., by species or disease stage) or employ random-effects models to account for between-study variance.
Q. What methodological approaches resolve contradictions in this compound’s reported functions across studies?
Q. How can untargeted lipidomics data be optimized to reduce false-positive identifications of this compound isoforms?
Q. What are best practices for integrating this compound data into systematic reviews?
Adopt PRISMA guidelines and the Cochrane Handbook for:
- Risk of Bias Assessment : Use tools like SYRCLE for animal studies .
- Data Synthesis : Present forest plots with 95% confidence intervals and sensitivity analyses to assess robustness .
Data Reporting and Ethical Compliance
Q. How should raw this compound datasets be archived for transparency?
Q. What ethical considerations apply to human studies investigating this compound biomarkers?
- Informed Consent : Disclose study aims and data-sharing plans during recruitment .
- Anonymization : Remove identifiable metadata from public datasets .
Conflict of Interest and Limitations
Note: Avoid commercial affiliations in funding statements. Disclose all conflicts per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
